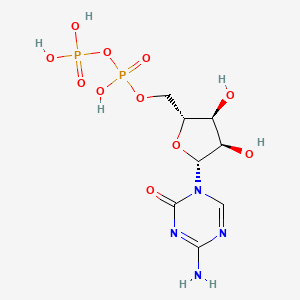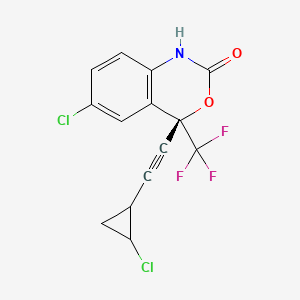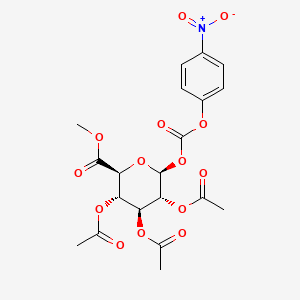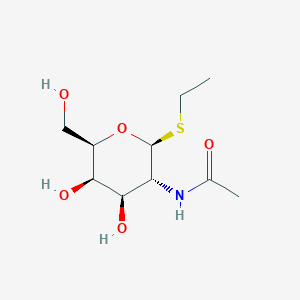
Protionamide-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Protionamide-d5 is a deuterium-labeled derivative of protionamide, a thioamide compound used primarily in the treatment of multi-drug resistant tuberculosis and leprosy . The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Protionamide-d5 can be synthesized through the deuteration of protionamide. The process involves the incorporation of deuterium atoms into the protionamide molecule. This is typically achieved by using deuterated reagents or solvents during the synthesis .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are optimized to ensure high yield and purity of the final product. The use of deuterated solvents and catalysts is common in these methods .
Analyse Des Réactions Chimiques
Types of Reactions
Protionamide-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the thioamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thioamides.
Applications De Recherche Scientifique
Protionamide-d5 is widely used in scientific research for various applications:
Chemistry: Used as a tracer in studies involving the synthesis and reactivity of thioamides.
Biology: Employed in metabolic studies to understand the biotransformation of protionamide.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of protionamide.
Mécanisme D'action
Protionamide-d5 exerts its effects by inhibiting the enzyme enoyl-[acyl-carrier-protein] reductase (NADH) in Mycobacterium tuberculosis. This inhibition disrupts the synthesis of mycolic acids, essential components of the bacterial cell wall, leading to the death of the bacteria . The deuterium labeling does not alter the mechanism of action but allows for detailed pharmacokinetic studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethionamide: Another thioamide used in the treatment of tuberculosis.
Isoniazid: A first-line antitubercular drug with a similar mechanism of action.
Thioacetazone: Used in combination with other antitubercular drugs.
Uniqueness
Protionamide-d5 is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The deuterium atoms can alter the metabolic pathways, leading to a better understanding of the drug’s behavior in the body .
Propriétés
Numéro CAS |
1330261-26-1 |
|---|---|
Formule moléculaire |
C₉H₇D₅N₂S |
Poids moléculaire |
185.3 |
Synonymes |
2-(Propyl-d5)-4-pyridinecarbothioamide; 2-(Propyl-d5)thioisonicotinamide; 2-(Propyl-d5)isonicotinylthioamide; 9778 R. P.-d5; Ektebin-d5; Prothionamide-d5; Protion-d5; Protionamid-d5; Protionizina-d5; RP 9778-d5; TH 1321-d5; Tebeform-d5; Trevintix-d5; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (2R)-2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-(1,3-dioxoisoindol-2-yl)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxypropanoate](/img/structure/B1147095.png)

![3-Benzyl-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1147097.png)


![sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]-2-oxoacetate](/img/structure/B1147100.png)
![6-[5-[[[2-(Methyl-d3-sulfonyl)ethyl]amino]methyl]-2-furanyl]-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]-4-quinazolinamine](/img/structure/B1147107.png)
![[(1R,5R)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate](/img/structure/B1147108.png)


